molecular formula C14H24N2 B2678628 4,6-Di-tert-butylbenzene-1,3-diamine CAS No. 13733-14-7

4,6-Di-tert-butylbenzene-1,3-diamine

Cat. No.: B2678628
CAS No.: 13733-14-7
M. Wt: 220.36
InChI Key: GHEFMCWUTNRROV-UHFFFAOYSA-N
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Description

4,6-Di-tert-butylbenzene-1,3-diamine is an organic compound with the chemical formula C14H24N2. It is typically found as a white crystalline solid and is used as an intermediate in the synthesis of various amine compounds. This compound is also known for its role as a catalyst in organic synthesis reactions .

Chemical Reactions Analysis

4,6-Di-tert-butylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Di-tert-butylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.

    Biology: Research studies utilize this compound to investigate its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Di-tert-butylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or biological research .

Comparison with Similar Compounds

4,6-Di-tert-butylbenzene-1,3-diamine can be compared with similar compounds like:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

4,6-ditert-butylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8H,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEFMCWUTNRROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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